Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate

Descripción general

Descripción

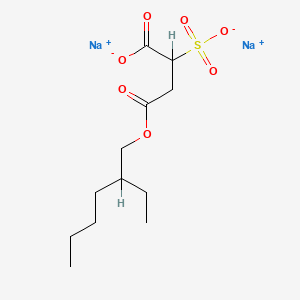

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is a synthetic anionic surfactant widely used in various fields, including medical, environmental, and industrial research. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C₁₂H₂₀Na₂O₇S and a molecular weight of 354.328 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:

Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures.

Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated control systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted sulfonate derivatives.

Aplicaciones Científicas De Investigación

Cosmetic and Personal Care Products

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is primarily utilized in cosmetic formulations due to its surfactant properties. Its applications include:

- Cleansing Agents : It acts as a gentle cleansing agent in shampoos, body washes, and facial cleansers, providing effective removal of dirt and oils without irritating the skin .

- Foaming Agents : The compound enhances foaming properties in products like bubble baths and shower gels, contributing to a luxurious user experience .

- Emulsifiers : It assists in stabilizing emulsions in creams and lotions, ensuring uniform distribution of ingredients .

Household Cleaning Products

The surfactant is also prevalent in various household cleaning products where its ability to lower surface tension proves beneficial:

- Dishwashing Liquids : Its mildness allows for effective cleaning without damaging skin or surfaces .

- Laundry Detergents : Used to boost cleaning efficacy while maintaining fabric integrity .

Industrial Applications

This compound finds utility in several industrial sectors:

- Textile Industry : Employed as a wetting agent and emulsifier during dyeing processes, improving dye uptake and consistency .

- Paints and Coatings : Acts as a dispersant in paints, enhancing the stability of pigment dispersions and improving application properties .

- Oil Field Applications : Utilized as a wetting agent and dispersant in drilling muds, facilitating better performance in oil extraction processes .

Agricultural Uses

In agriculture, this compound serves as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients by improving their spreadability and adherence to plant surfaces .

Safety and Regulatory Aspects

The safety of this compound has been assessed by various panels. The Cosmetic Ingredient Review (CIR) Expert Panel has established that it is safe for use in cosmetic formulations at concentrations up to 0.42% . However, caution is advised regarding potential irritancy with prolonged skin contact.

Case Study 1: Cosmetic Formulation Efficacy

A study evaluated the effectiveness of this compound in a hair care formulation compared to traditional surfactants. Results indicated superior mildness and reduced irritation potential while maintaining cleansing efficacy.

Case Study 2: Textile Application

In textile processing, the use of this compound as a wetting agent significantly improved dye penetration rates by up to 30%, demonstrating its effectiveness over conventional agents.

Mecanismo De Acción

The mechanism of action of disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility and stability in water.

Comparación Con Compuestos Similares

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is unique compared to other surfactants due to its specific structure and properties. Similar compounds include:

Sodium dodecyl sulfate (SDS): Another anionic surfactant commonly used in laboratory and industrial applications.

Sodium laureth sulfate (SLES): Widely used in personal care products and detergents.

Sodium lauryl sulfate (SLS): Known for its strong surfactant properties and used in various cleaning products.

This compound stands out due to its ability to form stable micelles and its effectiveness in solubilizing hydrophobic compounds.

Actividad Biológica

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate (DSS) is an anionic surfactant that exhibits a range of biological activities, making it a subject of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. This article explores its mechanisms of action, biological effects, and potential applications based on diverse sources.

DSS has the molecular formula and a molecular weight of approximately 366.35 g/mol. Its structure features a sulfonate group that enhances its solubility in water, facilitating its use as a surfactant in aqueous formulations. The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, which is crucial for its biological activity.

The biological activity of DSS is largely attributed to its surfactant properties:

- Membrane Permeability : DSS can enhance the permeability of cell membranes. This property is particularly valuable in drug delivery systems, as it facilitates the transport of therapeutic agents into cells.

- Antimicrobial Activity : Studies indicate that DSS exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for use in formulations aimed at preventing microbial growth .

- Emulsification : The ability to stabilize emulsions allows DSS to be effective in cosmetic and pharmaceutical formulations, where uniform distribution of ingredients is essential .

Antimicrobial Properties

DSS has been shown to be effective against several bacterial strains. For instance, research indicates that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with infections. This antimicrobial effect can be attributed to the disruption of bacterial cell membranes by the surfactant.

Cytotoxicity and Safety

While DSS has beneficial biological activities, it is also important to consider its safety profile:

- Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin . The Cosmetic Ingredient Review has established safe concentration limits for use in cosmetic formulations, emphasizing the need for caution in products intended for prolonged skin contact .

- Irritation Potential : There are reports of skin irritation associated with DSS, particularly at higher concentrations. Thus, formulations containing DSS should be carefully evaluated for irritancy potential .

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of DSS against foodborne pathogens. The results demonstrated that DSS significantly reduced the viable counts of Salmonella and Listeria monocytogenes when used at concentrations as low as 0.5%.

Drug Delivery Applications

Research conducted on the use of DSS in drug delivery systems indicated that it could enhance the bioavailability of poorly soluble drugs. In vitro studies showed that formulations containing DSS improved drug absorption across intestinal membranes compared to controls without surfactants.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of DSS, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disodium Laureth Sulfosuccinate | C12H25NaO5S | Milder surfactant used primarily in personal care products |

| Sodium Di(2-ethylhexyl) Sulfosuccinate | C12H22NaO7S | Used as a laxative; shows different biological activity profile |

| Disodium 4-(dodecyloxy)ethyl 2-sulphonatosuccinate | C18H37NaO7S | Higher hydrophobicity; used in specialized applications |

DSS stands out due to its balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant compared to others listed.

Propiedades

IUPAC Name |

disodium;4-(2-ethylhexoxy)-4-oxo-2-sulfonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXXRPGQXIGGPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914242 | |

| Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96954-01-7 | |

| Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096954017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.